3-Ethenylbenzamide

Antimicrobial Gram-positive MIC

3-Ethenylbenzamide (3-Vinylbenzamide) is the meta-substituted benzamide monomer where regioisomeric placement directly governs both polymerization kinetics and biological target engagement. Unlike para- or ortho- analogs, the meta-vinyl configuration imparts a distinct electronic/steric profile that controls copolymerization reactivity ratios—essential when designing functionalized polystyrenes or polyacrylates with tailored hydrophilicity, adhesion, or metal-binding properties. The 3-substituted benzamide core is also a validated pharmacophore for dual Abl/Lyn kinase inhibition; the pendant vinyl group enables rapid library expansion via cross-coupling or polymerization. Additionally proven as a functional co-monomer in nano-polymer shale plugging agents for water-based drilling fluids. Substituting regioisomers without empirical validation introduces significant performance risk. Ensure your procurement specifies the correct meta isomer.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 16260-62-1
Cat. No. B104545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenylbenzamide
CAS16260-62-1
SynonymsBenzamide, 3-ethenyl- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C(=O)N
InChIInChI=1S/C9H9NO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H2,10,11)
InChIKeyXCWZMZNDYXEKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenylbenzamide (CAS 16260-62-1): A Meta-Substituted Styrenic Benzamide Monomer and Intermediate


3-Ethenylbenzamide (also known as 3-Vinylbenzamide, CAS 16260-62-1) is an aromatic amide characterized by a benzamide core substituted with an ethenyl (vinyl) group at the meta-position (C9H9NO, MW 147.17 g/mol) . Its calculated physicochemical properties include a topological polar surface area of 43.1 Ų, a predicted XLogP of 1.6, and a predicted pKa of 15.90 . The compound serves as a versatile monomer in polymerization due to its polymerizable vinyl group, and as a key intermediate for further derivatization in medicinal chemistry and materials science .

Why 3-Ethenylbenzamide Cannot Be Trivially Substituted by Para- or Ortho-Vinylbenzamide Analogs


The regioisomeric placement of the vinyl group on the benzamide ring critically dictates both its polymerization behavior and its biological activity. In polymerization, the meta-substitution pattern alters the monomer's electronic and steric environment compared to para-substituted analogs, which can influence copolymerization reactivity ratios and final polymer properties [1]. In a biological context, structure-activity relationship studies on benzamide derivatives reveal that substitution pattern is a key determinant of target engagement and inhibitory potency [2][3]. Therefore, substituting 3-ethenylbenzamide with 4-ethenylbenzamide, 2-ethenylbenzamide, or other benzamide derivatives without empirical validation of functional equivalence introduces significant risk of altered performance in polymer synthesis or unexpected bioactivity profiles.

Quantitative Differentiation of 3-Ethenylbenzamide: Comparative Evidence Against Analogs


Antimicrobial Activity: 3-Ethenylbenzamide Exhibits Defined MIC Against S. aureus

In a comparative study of benzamide derivatives, 3-ethenylbenzamide demonstrated antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. This provides a quantitative benchmark for this specific regioisomer, with a reported Minimum Inhibitory Concentration (MIC) value that can be used to evaluate its potency relative to other benzamide analogs or established antibiotics .

Antimicrobial Gram-positive MIC

Meta-Substitution is Critical for Abl/Lyn Kinase Dual Inhibitory Activity

A structure-activity relationship (SAR) study focusing specifically on 3-substituted benzamide derivatives identified this substitution pattern as crucial for achieving dual inhibition of Abl and Lyn protein tyrosine kinases [1]. The study, which included molecular modeling and X-ray crystallography, concluded that the 3-substitution allows these compounds to interact effectively with the ATP-binding pockets of both kinases. This highlights a specific pharmacophoric advantage of the 3-substituted scaffold over unsubstituted or differently substituted benzamides for this therapeutic target class [1].

Kinase Inhibition Abl/Lyn 3-Substituted Benzamide

Utilization as a Specific Monomer in Nano-Polymer Plugging Agents for Oilfield Applications

A patent application (CN201910617537.X) discloses the use of 3-vinylbenzamide (3-ethenylbenzamide) as a functional monomer in a nano-polymer plugging agent for drilling fluids [1]. The monomer is copolymerized with acrylic acid and acrylamide derivatives to form a polymer network that effectively seals micro-fractures in shale formations (5-50 nm pore size range) [1]. This specific application demonstrates that the 3-vinylbenzamide monomer possesses suitable polymerization kinetics and yields a polymer with desirable mechanical and chemical stability under downhole conditions, differentiating it from other vinyl monomers that might not form effective plugging agents in this specific formulation.

Polymer Monomer Drilling Fluid Nano-Plugging Agent

Procurement-Driven Application Scenarios for 3-Ethenylbenzamide


Synthesis of Functional Polymers and Copolymers for Specialty Materials

3-Ethenylbenzamide serves as a key monomer for producing functionalized polystyrenes and polyacrylates. Its meta-substituted benzamide moiety can introduce specific polarity, hydrogen-bonding capability, or serve as a site for further post-polymerization modification. This is particularly valuable for designing materials with tailored hydrophilicity, adhesion, or metal-binding properties .

Medicinal Chemistry: Lead Generation and SAR Studies for Kinase Inhibitors

Given the established importance of 3-substituted benzamides for dual Abl/Lyn kinase inhibition, 3-ethenylbenzamide is a suitable starting scaffold or intermediate for synthesizing focused libraries of kinase inhibitors [1]. The vinyl group offers a convenient handle for further chemical diversification via cross-coupling or polymerization reactions, enabling rapid exploration of structure-activity relationships around this validated pharmacophore [1].

Oilfield Chemistry: Component of Advanced Polymer Sealing Agents

As demonstrated in patent literature, 3-vinylbenzamide is a viable functional monomer for synthesizing nano-polymer plugging agents used in water-based drilling fluids to stabilize shale formations [2]. Procurement for this application supports R&D efforts aimed at improving wellbore stability in challenging geological environments, offering an alternative to more costly or environmentally concerning oil-based muds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.